1,2,3,4-Tetrahydronaphthalene-1-thiol

Descripción general

Descripción

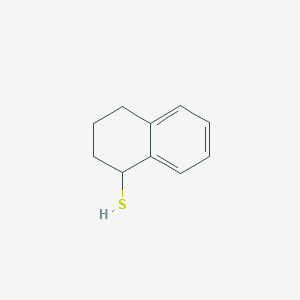

1,2,3,4-Tetrahydronaphthalene-1-thiol is an organic compound with the molecular formula C10H12S. It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated, and a thiol group (-SH) is attached to the first carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1-thiol can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene in the presence of a catalyst such as nickel or palladium. The reaction is typically carried out under high pressure and temperature to achieve partial hydrogenation, resulting in the formation of 1,2,3,4-tetrahydronaphthalene. Subsequently, the thiol group can be introduced through a substitution reaction using thiolating agents like thiourea or hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The hydrogenation step is often carried out in large reactors with efficient heat and mass transfer capabilities .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon, 1,2,3,4-tetrahydronaphthalene, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: 1,2,3,4-Tetrahydronaphthalene.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2,3,4-Tetrahydronaphthalene-1-thiol serves as an important intermediate in organic synthesis. It is utilized for:

- Synthesis of Thiol Derivatives : The compound is a precursor for various thiol-containing compounds that are essential in medicinal chemistry and materials science.

- Ligands in Coordination Chemistry : It can act as a ligand in coordination complexes due to its thiol functional group.

Material Science

The compound's unique properties make it suitable for:

- Polymer Production : It is used in the development of polymers with enhanced thermal and mechanical properties.

- Additives in Coatings : Its thiol functionality can improve adhesion and durability in coatings and paints.

Environmental Applications

Research has shown that this compound can be involved in bioremediation processes:

- Biodegradation Studies : Certain bacterial strains can metabolize this compound as a carbon source, indicating potential applications in bioremediation of contaminated environments .

Case Study 1: Biodegradation Potential

A study involving Corynebacterium sp. demonstrated the ability of this bacterium to utilize 1,2,3,4-tetrahydronaphthalene as a sole carbon source. The metabolic pathway involved hydroxylation followed by ring cleavage, showcasing its potential for environmental cleanup applications .

Case Study 2: Polymer Development

Research has indicated that incorporating this compound into polymer matrices enhances their mechanical properties. The thiol groups facilitate cross-linking within the polymer structure, leading to improved thermal stability and resistance to degradation .

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including redox regulation, signal transduction, and enzyme inhibition .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacking the thiol group.

Naphthalene: The parent aromatic compound from which 1,2,3,4-tetrahydronaphthalene-1-thiol is derived.

Uniqueness: this compound is unique due to the presence of both the partially hydrogenated naphthalene ring and the thiol group.

Actividad Biológica

1,2,3,4-Tetrahydronaphthalene-1-thiol is an organic compound with a thiol group that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a tetrahydronaphthalene backbone with a thiol (-SH) functional group. Its molecular formula is C_{10}H_{12}S, and it has a molecular weight of approximately 168.27 g/mol. The presence of the thiol group endows the compound with unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. Key mechanisms include:

- Redox Regulation : The thiol group participates in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : It can inhibit various enzymes by modifying their active sites.

This interaction can affect biochemical pathways such as oxidative stress responses and signal transduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The compound also demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer .

Potential Therapeutic Applications

Ongoing research explores the potential therapeutic applications of this compound in treating diseases such as cancer and infections. Preliminary studies suggest that it may act as an inhibitor for several enzymes involved in tumor progression and inflammation .

Case Studies

Several case studies highlight the biological activities of this compound:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through oxidative stress pathways. The IC50 value was found to be significantly lower than that of conventional chemotherapeutics .

- Case Study 2 : A study investigating the antimicrobial effects showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naphthalene | Aromatic structure without saturation | No tetrahydro component |

| Thiophenol | Contains a thiol group attached to a benzene ring | Lacks the tetrahydronaphthalene structure |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-thiol | Contains methoxy group at the 6-position | Unique due to additional methoxy substitution |

The presence of both the tetrahydronaphthalene framework and the thiol group in this compound differentiates it from these compounds in terms of reactivity and potential biological functions.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBYXJQNPUFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550262 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103324-34-1 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.